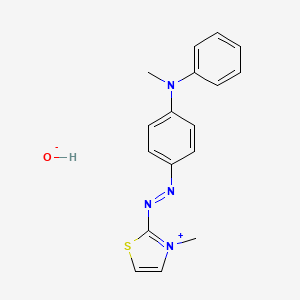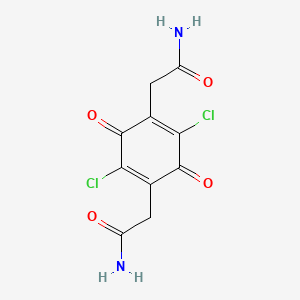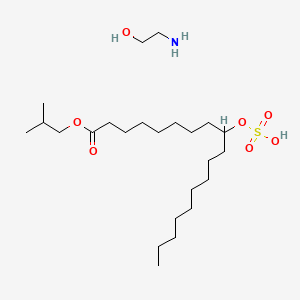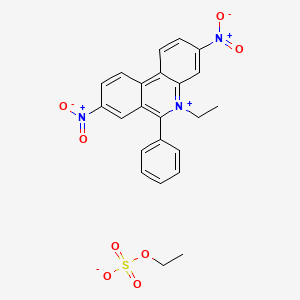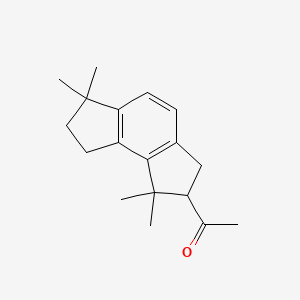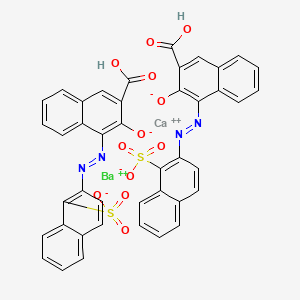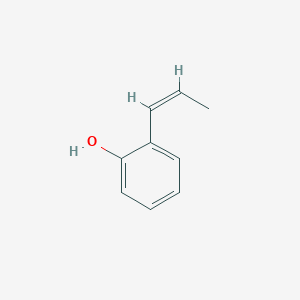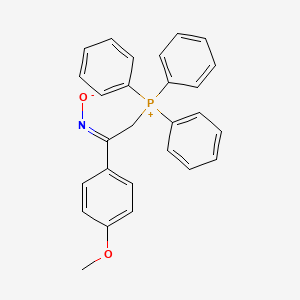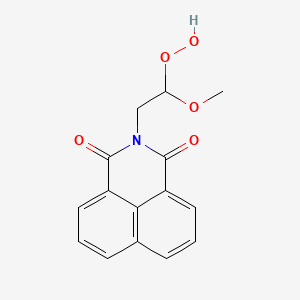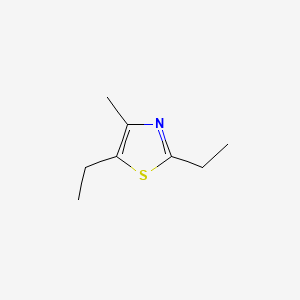
4-Amino-N'-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide is a complex organic compound known for its versatile applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NH-N=CH-. Hydrazones are widely studied due to their significant biological activities and potential pharmaceutical applications .
Métodos De Preparación
The synthesis of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-amino-benzenesulfonohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfonic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound exhibits significant biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biochemical research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparación Con Compuestos Similares
Similar compounds to 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide include other hydrazones and Schiff bases. These compounds share the common -NH-N=CH- functional group but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
N’-(1-(2-hydroxyphenyl)ethylidene)isonicotinohydrazide: Known for its strong antioxidant and anti-tumor activities.
N’-(4-methoxybenzylidene)isonicotinohydrazide: Exhibits notable antimicrobial properties.
The uniqueness of 4-Amino-N’-(1-(2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
5448-77-1 |
|---|---|
Fórmula molecular |
C14H15N3O3S |
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
4-amino-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O3S/c1-10(13-4-2-3-5-14(13)18)16-17-21(19,20)12-8-6-11(15)7-9-12/h2-9,17-18H,15H2,1H3/b16-10+ |
Clave InChI |
BQHQQDLJQRYXAE-MHWRWJLKSA-N |
SMILES isomérico |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2O |
SMILES canónico |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



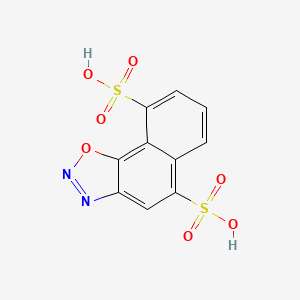
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
